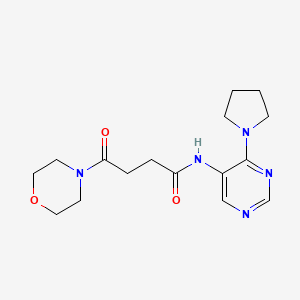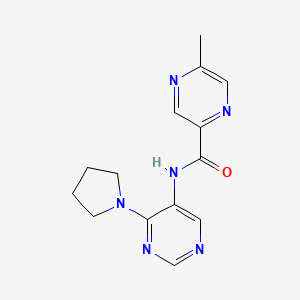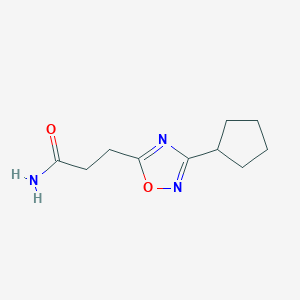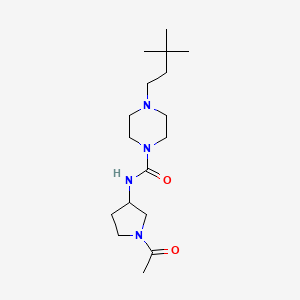![molecular formula C18H15N5O3S B7144036 3-(4-Methylsulfonylphenyl)-5-[(4-phenyltriazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7144036.png)
3-(4-Methylsulfonylphenyl)-5-[(4-phenyltriazol-1-yl)methyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylsulfonylphenyl)-5-[(4-phenyltriazol-1-yl)methyl]-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of functional groups, including a methylsulfonylphenyl group, a phenyltriazolyl group, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylsulfonylphenyl)-5-[(4-phenyltriazol-1-yl)methyl]-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methylsulfonylphenyl Group: This step involves the sulfonylation of a phenyl ring, which can be carried out using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.
Attachment of the Phenyltriazolyl Group: This can be accomplished via a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylsulfonylphenyl)-5-[(4-phenyltriazol-1-yl)methyl]-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and halogenated aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Methylsulfonylphenyl)-5-[(4-phenyltriazol-1-yl)methyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Methylsulfonylphenyl)-5-[(4-phenyltriazol-1-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylsulfonylphenyl derivatives: These compounds share the methylsulfonylphenyl group and exhibit similar chemical reactivity.
Phenyltriazolyl derivatives: Compounds with the phenyltriazolyl group have comparable biological activities and applications.
Oxadiazole derivatives: These compounds have the oxadiazole ring and are used in similar research and industrial applications.
Uniqueness
3-(4-Methylsulfonylphenyl)-5-[(4-phenyltriazol-1-yl)methyl]-1,2,4-oxadiazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-5-[(4-phenyltriazol-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c1-27(24,25)15-9-7-14(8-10-15)18-19-17(26-21-18)12-23-11-16(20-22-23)13-5-3-2-4-6-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFLJHZAVHZAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=N2)CN3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-oxo-1,4-diazepane-1-carboxamide](/img/structure/B7143973.png)
![(3-Benzylpyrrolidin-1-yl)-imidazo[1,2-a]pyridin-3-ylmethanone](/img/structure/B7143978.png)
![1-(2,5-Dimethylpyrazol-3-yl)-3-[2-[4-(hydroxymethyl)piperidin-1-yl]anilino]pyrrolidin-2-one](/img/structure/B7143997.png)


![3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-1-[4-(oxolan-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7144015.png)
![2,4,5-Trimethyl-6-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]pyrimidine](/img/structure/B7144023.png)
![1-[3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propanoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B7144028.png)
![7-[[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7144041.png)
![N-[1-(cyclopropylmethyl)piperidin-4-yl]-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide](/img/structure/B7144050.png)
![4-[2-(2,5-Dimethylphenyl)pyrrolidin-1-yl]sulfonyl-1-methylimidazole](/img/structure/B7144056.png)
![Cyclopentyl-[3-[(2-propan-2-ylpyrimidin-4-yl)amino]pyrrolidin-1-yl]methanone](/img/structure/B7144061.png)
